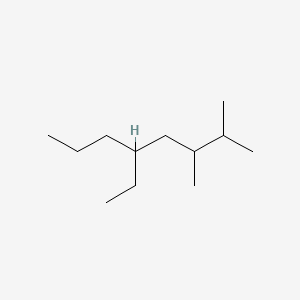
1-Butoxy-4-(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C16H17NO4 It is characterized by the presence of a butoxy group and a nitrophenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-4-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out under phase-transfer catalysis conditions, which enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and optimized reaction conditions can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The butoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction of the nitro group: Produces 1-butoxy-4-(4-aminophenoxy)benzene.
Substitution reactions: Can yield various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Butoxy-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butoxy-4-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The butoxy group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Butoxy-4-(4-aminophenoxy)benzene: Formed by the reduction of the nitro group in 1-butoxy-4-(4-nitrophenoxy)benzene.
1-Fluoro-4-(4-nitrophenoxy)benzene: Similar structure but with a fluoro group instead of a butoxy group.
Uniqueness: this compound is unique due to the presence of both a butoxy group and a nitrophenoxy group, which confer distinct chemical and physical properties
Properties
CAS No. |
62248-42-4 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-(4-butoxyphenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO4/c1-2-3-12-20-14-8-10-16(11-9-14)21-15-6-4-13(5-7-15)17(18)19/h4-11H,2-3,12H2,1H3 |
InChI Key |
QZTITDNIXJPMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}benzene-1-sulfonic acid](/img/structure/B14537390.png)




silane](/img/structure/B14537421.png)

![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine](/img/structure/B14537426.png)



![6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14537461.png)
![2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14537465.png)

